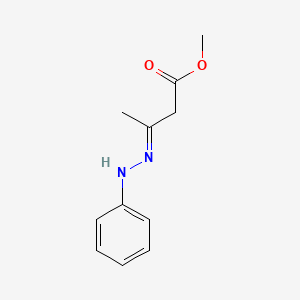![molecular formula C51H42N6 B14802664 (4S,5S)-2-[3,5-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole](/img/structure/B14802664.png)
(4S,5S)-2-[3,5-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4S,5S)-2-[3,5-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole” is a complex organic molecule featuring multiple imidazole rings and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of imidazole rings and the introduction of phenyl groups. Common synthetic routes may involve:
Cyclization reactions: to form the imidazole rings.
Aromatic substitution reactions: to introduce phenyl groups.
Chiral resolution: to obtain the (4S,5S) stereochemistry.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch processing: for small-scale production.
Continuous flow synthesis: for larger-scale production, which can offer better control over reaction conditions and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The imidazole rings can be oxidized under certain conditions.
Reduction: The phenyl groups can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of imidazole N-oxides.
Reduction: May yield phenyl-substituted imidazoles.
Substitution: Can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of certain enzymes.
Receptor Binding: May interact with specific biological receptors.
Medicine
Drug Development:
Therapeutic Agents: May exhibit activity against certain diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Material Production:
Wirkmechanismus
The mechanism by which the compound exerts its effects can involve:
Molecular Targets: Such as enzymes or receptors.
Pathways: Involvement in specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazole: A simpler analog with fewer imidazole rings.
(4S,5S)-2-phenyl-4,5-diphenyl-4,5-dihydro-1H-imidazole: Another analog with different substitution patterns.
Uniqueness
Structural Complexity: The compound’s multiple imidazole rings and phenyl groups make it unique.
Chirality: The (4S,5S) stereochemistry adds to its uniqueness and potential specificity in biological applications.
Eigenschaften
Molekularformel |
C51H42N6 |
|---|---|
Molekulargewicht |
738.9 g/mol |
IUPAC-Name |
(4S,5S)-2-[3,5-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C51H42N6/c1-7-19-34(20-8-1)43-44(35-21-9-2-10-22-35)53-49(52-43)40-31-41(50-54-45(36-23-11-3-12-24-36)46(55-50)37-25-13-4-14-26-37)33-42(32-40)51-56-47(38-27-15-5-16-28-38)48(57-51)39-29-17-6-18-30-39/h1-33,43-48H,(H,52,53)(H,54,55)(H,56,57)/t43-,44-,45-,46-,47-,48-/m0/s1 |
InChI-Schlüssel |
DZRGRCGVYYTBKB-RYICAFHUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N=C(N2)C3=CC(=CC(=C3)C4=N[C@H]([C@@H](N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=N[C@H]([C@@H](N7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(N=C(N2)C3=CC(=CC(=C3)C4=NC(C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=NC(C(N7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B14802592.png)
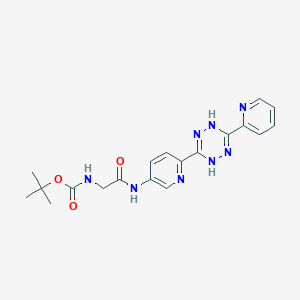
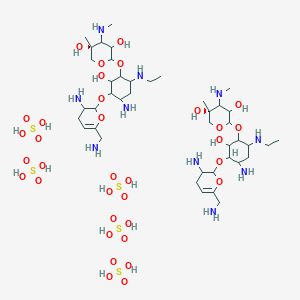
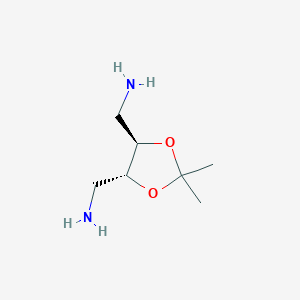

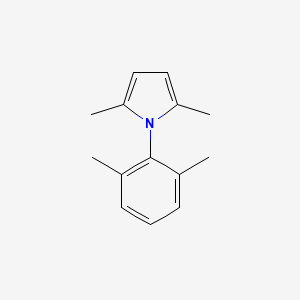
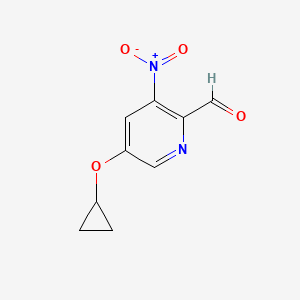


![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B14802640.png)
![1-tert-butyl 2-methyl 4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B14802643.png)
![2-{[(E)-(4-chlorophenyl)methylidene]amino}benzamide](/img/structure/B14802650.png)

